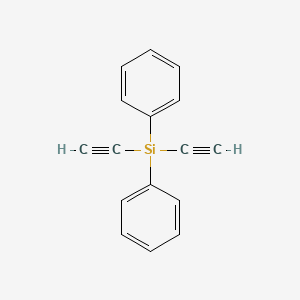

Diphenyldiethynylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

diethynyl(diphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h1-2,5-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVUNEVBRUNGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168298 | |

| Record name | Diphenyldiethynylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-57-6 | |

| Record name | Diphenyldiethynylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyldiethynylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Diphenyldiethynylsilane

Catalytic Approaches to Diphenyldiethynylsilane Synthesis

Catalytic methods, particularly those based on palladium and copper co-catalyzed cross-coupling, represent a highly efficient route to diphenyldiethynylsilane. The Sonogashira reaction is the most prominent example used for this purpose. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netutexas.edu In the context of diphenyldiethynylsilane synthesis, the strategy is adapted to couple a silicon halide precursor with a terminal alkyne.

The reaction typically involves the coupling of dichlorodiphenylsilane (B42835) with two equivalents of phenylacetylene (B144264). The process is catalyzed by a combination of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, like copper(I) iodide (CuI). researchgate.netbeilstein-journals.org An amine base, commonly a tertiary amine like triethylamine (B128534) or diisopropylamine, is used both as a solvent or co-solvent and to neutralize the hydrogen halide formed during the reaction. utexas.edu

The catalytic cycle can be broadly described in two parts: the palladium cycle and the copper cycle. The palladium cycle involves the oxidative addition of the Si-Cl bond to the Pd(0) species, followed by transmetalation from the copper acetylide and subsequent reductive elimination to form the Si-C bond and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of phenylacetylene by the amine base, followed by the formation of a copper(I) phenylacetylide intermediate, which then participates in the transmetalation step with the palladium complex. orgsyn.org

The reaction conditions are generally mild and can be tuned to optimize yields.

Table 1: Typical Conditions for Catalytic Synthesis of Diphenyldiethynylsilane via Sonogashira-type Coupling

| Precursor 1 | Precursor 2 | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Temperature | Reported Yield |

| Dichlorodiphenylsilane | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine/Toluene | 50-70 °C | High |

| Dichlorodiphenylsilane | Phenylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | Room Temp. - 50 °C | Good to High |

Lithium Salt-Mediated Synthetic Pathways

An alternative and widely used strategy for synthesizing diphenyldiethynylsilane involves the use of pre-formed lithium acetylides. This pathway is a classic example of nucleophilic substitution at a silicon center. The process begins with the deprotonation of phenylacetylene using a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction generates lithium phenylacetylide, a potent nucleophile.

This lithium salt is then reacted in situ with dichlorodiphenylsilane. The phenylacetylide anion displaces the chloride ions on the silicon atom in a stepwise manner. The addition of two equivalents of the lithium reagent to one equivalent of dichlorodiphenylsilane results in the formation of diphenyldiethynylsilane and lithium chloride as a byproduct.

Ph-C≡CH + n-BuLi → Ph-C≡C-Li + Bu-H 2 Ph-C≡C-Li + Ph₂SiCl₂ → Ph₂Si(C≡C-Ph)₂ + 2 LiCl

This method is highly effective and avoids the use of transition metal catalysts, which can sometimes be a source of contamination in materials intended for electronic applications. Careful control of stoichiometry and temperature, often kept low (e.g., -78 °C to 0 °C) during the addition, is crucial to prevent side reactions and ensure high yields.

Table 2: Representative Conditions for Lithium Salt-Mediated Synthesis of Diphenyldiethynylsilane

| Silicon Precursor | Acetylide Reagent | Base | Solvent | Temperature |

| Dichlorodiphenylsilane | Phenylacetylene | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C to Room Temp. |

| Dichlorodiphenylsilane | Phenylacetylene | Lithium diisopropylamide (LDA) | Diethyl Ether / THF | -78 °C to Room Temp. |

Precursor Chemistry and Reactant Derivatization in Diphenyldiethynylsilane Formation

The properties of diphenyldiethynylsilane and its derivatives are directly influenced by the choice of precursors. The two primary precursors are a dihalodiphenylsilane and a source of the phenylacetylene group.

Silicon Precursor: Dichlorodiphenylsilane (Ph₂SiCl₂) is the most common silicon precursor due to its commercial availability and appropriate reactivity. The chlorine atoms are good leaving groups for both catalytic coupling and nucleophilic substitution. Derivatization of this precursor is a key strategy for tuning the properties of the final molecule. For instance, replacing the phenyl groups on the silicon with other alkyl or aryl groups (e.g., dimethyl, di-n-butyl) alters the steric and electronic environment around the silicon atom, which in turn affects the solubility, thermal stability, and electronic properties of the resulting dialkynyldiorganosilane.

Ethynyl (B1212043) Precursor: Phenylacetylene is the standard precursor for the ethynylphenyl moiety. Its terminal, acidic proton is readily removed to form acetylide salts (Li, MgBr) or to participate in catalytic cycles. chemguide.co.uk Derivatization of the phenyl ring on phenylacetylene allows for the introduction of a vast array of functional groups. Substituting the phenyl ring with electron-donating or electron-withdrawing groups can systematically modify the optoelectronic properties of the final diphenyldiethynylsilane derivative, which is critical for its application in organic electronics and nonlinear optics.

The purity of these precursors is paramount to achieving high yields and obtaining a final product with the desired properties, as impurities can interfere with catalytic activity or lead to unwanted side products.

Regioselective Synthesis Considerations

Regioselectivity refers to the control of the orientation in which a reaction takes place when multiple positions are available for a chemical bond to form. For the synthesis of the parent compound, diphenyldiethynylsilane, which is a symmetrical molecule (C₂-symmetry), regioselectivity is not a primary concern. The two ethynylphenyl groups and the two phenyl groups attached to the silicon atom are identical, meaning that the addition of the two ethynylphenyl units to the dichlorodiphenylsilane core does not produce different isomers.

However, the concept of regioselectivity becomes critically important when synthesizing unsymmetrical analogues. umkc.eduresearchgate.net The synthesis of a diethynylsilane with two different alkyne groups (R-C≡C-Si(Ph)₂-C≡C-R') requires a controlled, stepwise approach. For example, one might first react dichlorodiphenylsilane with one equivalent of a specific organometallic acetylide (e.g., R-C≡C-Li) to form the monochloro-monoalkynyl intermediate (R-C≡C-Si(Ph)₂-Cl). After purification, this intermediate is then reacted with a different acetylide (R'-C≡C-Li) to yield the desired unsymmetrical product. Controlling the reaction conditions to favor monosubstitution in the first step is a significant challenge where regioselective control is essential. chemguide.co.uk This stepwise approach is fundamental for creating complex, tailored molecules for advanced material applications.

Reactivity Profiles and Functionalization of Diphenyldiethynylsilane

Organometallic Reactions Involving Diphenyldiethynylsilane

Diphenyldiethynylsilane serves as a key monomer in the synthesis of organometallic polymers. dtic.milnumberanalytics.com These materials are of significant interest due to their unique electronic, optical, and thermal properties. dtic.mil The presence of the silicon atom and the conjugated π-system of the ethynyl (B1212043) and phenyl groups in the polymer backbone are crucial to these characteristics. dtic.mil

The primary organometallic reaction involving diphenyldiethynylsilane is transition metal-catalyzed polymerization. This process, often a form of dehydrocoupling or cross-coupling polymerization, allows for the creation of long-chain macromolecules with repeating silylene-ethynylene-arylene units. dtic.milpsu.edu For instance, it can be copolymerized with various dihaloarenes via Sonogashira coupling (see section 3.4) to produce π-conjugated silicon-containing polymers. dtic.mil These reactions typically employ palladium complexes as catalysts, often in conjunction with a copper(I) co-catalyst. dtic.mil The resulting polymers have applications in fields such as non-linear optics and as precursors for ceramic materials. dtic.milpsu.edu

The general scheme for the synthesis of an organometallic polymer using diphenyldiethynylsilane and a dihaloarene is shown below:

n Ph₂Si(C≡CH)₂ + n X-Ar-X → [-Si(Ph)₂-C≡C-Ar-C≡C-]ₙ + 2n HX (where Ar is an aryl group and X is a halide)

The properties of the resulting polymer can be tuned by varying the nature of the aromatic comonomer (Ar). dtic.mil This flexibility allows for the design of materials with specific conductivities, luminescence, or thermal stabilities. numberanalytics.com

Table 1: Examples of Organometallic Polymerization involving Diphenyldiethynylsilane

| scienceComonomer | biotechCatalyst System | layersPolymer Type | lightbulbPotential Application |

|---|---|---|---|

| 1,4-Diiodobenzene | Pd(Ph₃P)₂Cl₂ / CuI / PPh₃ | π-conjugated silicon-containing polymer | Non-linear optics dtic.mil |

| 2,5-Dibromothiophene | Pd(PPh₃)₄ / CuI | Poly(silyleneethynylene-co-thienyleneethynylene) | Conductive polymers numberanalytics.com |

| 9,10-Dibromoanthracene | Pd(Ph₃P)₂Cl₂ / CuI | Anthracene-containing organosilicon polymer | Photorefractive materials dtic.mil |

Hydrosilylation Reactions of Ethynyl Moieties in Diphenyldiethynylsilane

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as an alkyne's carbon-carbon triple bond. wikipedia.orgmdpi.com For diphenyldiethynylsilane, each of the two ethynyl groups can undergo hydrosilylation. This reaction is a highly efficient and atom-economical method for creating vinylsilanes. sigmaaldrich.com The reaction is typically catalyzed by transition metal complexes, most notably those of platinum (e.g., Karstedt's or Speier's catalyst), rhodium, or ruthenium. mdpi.comsigmaaldrich.com

The regioselectivity and stereoselectivity of the hydrosilylation of the alkyne moieties in diphenyldiethynylsilane are highly dependent on the catalyst and reaction conditions used. sigmaaldrich.com The addition of the silyl (B83357) group can occur at either the α-carbon (adjacent to the silicon atom) or the β-carbon (the terminal carbon) of the ethynyl group. Furthermore, the addition across the triple bond can be syn (leading to a Z- or cis-isomer) or anti (leading to an E- or trans-isomer). sigmaaldrich.com

Platinum catalysts generally favor anti-addition, yielding the (E)-β-vinylsilane. sigmaaldrich.com

Rhodium catalysts can also produce the (E)-β-vinylsilane. sigmaaldrich.com

Ruthenium catalysts have been developed that selectively yield the (Z)-β-vinylsilane or the α-vinylsilane (1,1-disubstituted isomer). sigmaaldrich.com

By controlling the stoichiometry of the hydrosilane reagent, it is possible to functionalize either one or both of the ethynyl groups, leading to mono- or bis(vinylsilane) products. These products are valuable intermediates for further transformations, including cross-coupling reactions and polymerizations. sigmaaldrich.com

Table 2: Predicted Products of Hydrosilylation of Diphenyldiethynylsilane

| biotechCatalyst Type | shufflePredominant Regio/Stereochemistry | scienceResulting Structure on Ethynyl Group |

|---|---|---|

| Platinum (e.g., Karstedt's catalyst) | β, anti-addition | (E)-vinylsilane sigmaaldrich.comprinceton.edu |

| Rhodium (e.g., Wilkinson's catalyst) | β, anti-addition | (E)-vinylsilane sigmaaldrich.com |

| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | β, syn-addition | (Z)-vinylsilane sigmaaldrich.com |

| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | α-addition | α-vinylsilane (geminal) sigmaaldrich.com |

Diphenyldiethynylsilane as a Precursor for Lewis Acidic Compounds

While diphenyldiethynylsilane itself is not a Lewis acid, its alkyne functionalities can be used to synthesize organoborane compounds, which are known Lewis acids. uwo.ca The key transformation is hydroboration, which involves the addition of a hydrogen-boron bond across the carbon-carbon triple bond. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds in an anti-Markovnikov fashion, with the boron atom adding to the terminal carbon of the alkyne. libretexts.org

Reacting diphenyldiethynylsilane with borane (B79455) (BH₃) or a substituted borane reagent (e.g., 9-BBN, disiamylborane) would yield a divinylborane derivative. wikipedia.orgmasterorganicchemistry.com The resulting organoborane possesses a boron atom with a vacant p-orbital, which is the defining characteristic of a Lewis acid. nih.govpdx.edu

Ph₂Si(C≡CH)₂ + 2 R₂BH → Ph₂Si(CH=CH-BR₂)₂

The Lewis acidity of the resulting bis(vinylboryl)silane can be tuned by the choice of the borane reagent. nih.gov These silicon-containing Lewis acids have potential applications in catalysis, for example, in Friedel-Crafts reactions, hydrosilylations, or as a component in frustrated Lewis pairs (FLPs). uwo.ca The presence of two Lewis acidic centers on a single molecule offers possibilities for creating bidentate Lewis acids for cooperative catalysis.

Cross-Coupling Reactions Utilizing Diphenyldiethynylsilane

The terminal alkyne groups of diphenyldiethynylsilane make it an excellent substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. okstate.edunih.gov The most prominent among these is the Sonogashira coupling. wikipedia.orgorganic-chemistry.orgvedantu.com

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt. researchgate.net Using diphenyldiethynylsilane, this reaction can be performed twice, allowing for the connection of two aryl or vinyl groups to the central diphenyldiethynylsilane core. This is a widely used strategy for synthesizing extended, rigid, and conjugated molecular wires, dendrimers, and polymers. vedantu.comresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

A typical Sonogashira coupling with diphenyldiethynylsilane is as follows:

Ph₂Si(C≡CH)₂ + 2 R-X → Ph₂Si(C≡C-R)₂ + 2 HX (where R is an aryl or vinyl group, X is I, Br, or OTf, and the catalyst is Pd/Cu)

This reaction has been used to create complex molecular architectures with potential applications in molecular electronics and materials science. vedantu.comresearchgate.net

Table 3: Examples of Sonogashira Cross-Coupling with Diphenyldiethynylsilane

| scienceCoupling Partner (R-X) | biotechCatalyst/Conditions | bubble_chartProduct Class |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | Conjugated Aryl-Enyne wikipedia.org |

| 4-Bromopyridine | Pd(PPh₃)₄ / CuI, THF/NEt₃ | N-containing π-systems okstate.edu |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf), CuI, TEA | Donor-Acceptor Chromophores researchgate.net |

| 2-Iodothiophene | Pd(OAc)₂ / PPh₃ / CuI, Et₂NH | Thiophene-containing Oligomers organic-chemistry.org |

Interactions with Other Chemical Species

The reactivity of diphenyldiethynylsilane extends beyond the reactions mentioned above. The two proximate alkyne groups can participate in various cyclization reactions. iupac.org For example, under thermal or photochemical conditions, it could potentially undergo cyclization reactions, possibly analogous to the Bergman cyclization of enediynes, which generates a highly reactive diradical intermediate. organic-chemistry.org Such reactions could lead to the formation of silicon-containing polycyclic aromatic systems.

The ethynyl groups can also react with radical species. For instance, thiyl radicals can add across the triple bond, initiating further transformations or polymerizations. beilstein-journals.org This reactivity can be exploited in radical-mediated synthesis to create complex cyclic or polymeric structures. beilstein-journals.orgwikipedia.org

Furthermore, as a terminal alkyne, the acetylenic protons are weakly acidic and can be deprotonated by a strong base (e.g., organolithium reagents or Grignard reagents) to form a nucleophilic acetylide. libretexts.orgucalgary.ca This silicon-containing dianion is a powerful nucleophile that can react with a wide range of electrophiles (such as alkyl halides, aldehydes, or ketones), providing another route to functionalize the molecule at both alkyne termini. ucalgary.cayoutube.com This interaction is fundamental to its use as a building block in more complex syntheses.

Organometallic-Mediated Radical Polymerization (OMRP)

Step-Growth Polymerization Utilizing Diphenyldiethynylsilane Derivatives

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and progressively larger oligomers, eventually yielding long polymer chains. wikipedia.org Unlike chain-growth polymerization, the polymer's molecular weight increases slowly throughout the reaction, and high conversion rates are necessary to achieve high molecular weight polymers. wikipedia.org Derivatives of diphenyldiethynylsilane, possessing two reactive ethynyl groups, are ideal A-A type monomers for various step-growth polymerization methods, including polycondensation and polyaddition reactions. These processes lead to the formation of silicon-containing polymers, such as poly(silyleneethynylene)s, which are noted for their thermal stability and valuable mechanical properties.

Polycondensation Reactions

A prominent step-growth method for synthesizing polymers from diphenyldiethynylsilane derivatives is polycondensation. This process involves the reaction between two monomers to form a larger structural unit while eliminating a small molecule, such as a salt from a Grignard reaction.

A significant application of this method is the synthesis of poly(silylene arylacetylene)s (PSAs). mdpi.com In a typical reaction, a di-Grignard reagent is first prepared from a diethynyl aromatic compound, such as 1,4-diethynylbenzene. This reagent is then reacted with a dichlorosilane, like dimethyldichlorosilane, in a polycondensation reaction to yield the poly(silyleneethynylene) chain. mdpi.com

Researchers have extended this methodology to create block copolymers to enhance specific properties like processability and mechanical strength while retaining high thermal resistance. mdpi.com For instance, block copolymers have been successfully synthesized using Grignard reactions involving monomers of diethynylbenzene and dipropargyl aryl ether. mdpi.com In one study, a poly(silylene diethynylbenzene) homopolymer (designated AAA) was synthesized and compared with two block copolymers: poly(silylene diethynylbenzene)–b–poly(silylene dipropargyloxy diphenyl propane) copolymer (ABA-A) and poly(silylene diethynylbenzene)–b–poly(silylene dipropargyloxy diphenyl ether) copolymer (ABA-O). mdpi.com

The introduction of more flexible dipropargyl ether units into the rigid poly(silylene diethynylbenzene) backbone was shown to improve the processability of the resulting copolymers. mdpi.com The properties of these polymers are detailed in the table below.

Data sourced from research on block copolymers of poly(silylene diethynylbenzene) and poly(silylene dipropargyl aryl ether). mdpi.com

The results indicated that the block copolymers possessed wider processing windows and significantly improved flexural strength compared to the homopolymer, demonstrating the successful modification of properties via step-growth copolymerization. mdpi.com

Hydrosilylation Polyaddition

Hydrosilylation is another key step-growth polymerization technique applicable to diphenyldiethynylsilane derivatives. This reaction involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon triple bond of the ethynyl group. researchgate.net In this polyaddition process, a diyne monomer, such as a diphenyldiethynylsilane derivative, reacts with a monomer containing two Si-H groups (e.g., 1,4-bis(dimethylsilyl)benzene). researchgate.net

The reaction proceeds in a stepwise manner, forming a polymer with alternating silylene and vinylene or arylene units in the backbone. researchgate.net This method is advantageous as it does not produce any small molecule byproducts. The catalytic hydrosilylation of difunctional monomers with Si-H bonds and alkynyl groups is a versatile route for creating unsaturated organosilicon polymers. researchgate.net Research has shown that catalysts, such as rhodium complexes, can be employed to achieve highly stereocontrolled polyadditions, yielding polymers with specific cis/trans vinylene structures. researchgate.net

Applications in Materials Science

Role in the Development of π-Conjugated Polymers

The polymerization of diphenyldiethynylsilane leads to the formation of π-conjugated polymers. dtic.mil These materials are of interest due to their potential applications in electronics and photonics. The presence of the silicon atom in the polymer backbone can influence the electronic structure and properties of the material. dtic.mil Researchers have synthesized and studied a variety of π-conjugated silicon-containing polymers with acetylene (B1199291) and arylene groups in the backbone. dtic.mil

Use as a Precursor for Silicon-Containing Materials

Polymers derived from diphenyldiethynylsilane can serve as preceramic polymers. nwsuaf.edu.cn Upon pyrolysis at high temperatures, these polymers can be converted into silicon carbide-based ceramic materials. This provides a route to produce ceramic fibers and films with tailored properties. nwsuaf.edu.cn

Advanced Spectroscopic and Structural Characterization of Diphenyldiethynylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of diphenyldiethynylsilane in solution. By probing different atomic nuclei, a detailed picture of the molecular connectivity and electronic environment can be constructed.

Silicon-29 (²⁹Si) NMR spectroscopy is particularly valuable for studying organosilicon compounds, as the chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment. huji.ac.il The technique provides direct information about the silicon atom's coordination and the nature of its substituents. Silicon has a very wide chemical shift range, which makes it an excellent tool for determining the chemical environment in silicon-containing molecules. huji.ac.il

For diethynylsilane derivatives, the ²⁹Si NMR signals provide clear evidence of the molecular structure. sci-hub.se While specific data for the parent diphenyldiethynylsilane is not detailed in the provided results, the chemical shifts of related silane (B1218182) derivatives offer context. The chemical environment, including the presence of electronegative groups or changes in bond angles, significantly influences the observed shift. unige.ch A known challenge in ²⁹Si NMR is the presence of a broad background signal from the glass NMR tube and the quartz components of the probe, which can sometimes interfere with the detection of sample signals. huji.ac.ilsp-wilmadlabglass.com

Table 1: General Chemical Shift Ranges for ²⁹Si NMR

| Silicon Environment | Chemical Shift Range (ppm) |

|---|---|

| Silanes (SiHn) | -165 to -90 |

| Alkylsilanes | -40 to +10 |

| Siloxanes | -110 to -20 |

| Halosilanes | -80 to +30 |

This table provides general context for typical ²⁹Si chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy is essential for characterizing the carbon skeleton of diphenyldiethynylsilane. The spectrum displays distinct signals for each chemically unique carbon atom, including the phenyl ring carbons and the acetylenic (ethynyl) carbons. The signals for the phenyl group are typically found in the aromatic region of the spectrum (~120-140 ppm), with separate resonances for the ipso-, ortho-, meta-, and para-carbons due to their different electronic environments. The acetylenic carbons (C≡C) have characteristic chemical shifts that are also sensitive to the substituents on the silicon atom.

In derivatives of diphenyldiethynylsilane, ¹³C NMR spectra confirm the presence and connectivity of the organic ligands. sci-hub.se The precise chemical shifts provide valuable structural information.

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for Diphenyldiethynylsilane and Related Compounds

| Compound | Carbon Atom | Predicted/Experimental Shift (ppm) |

|---|---|---|

| Diphenyldiethynylsilane | Phenyl (ipso-C) | ~132 |

| Phenyl (ortho, meta, para-C) | 128-132 | |

| Acetylenic (Si-C≡) | ~93 | |

| Acetylenic (≡C-H) | ~105 | |

| Diphenylacetylene (B1204595) | Phenyl (ipso-C) | 123.4 |

| Phenyl (ortho, meta, para-C) | 128.4 - 131.7 | |

| Acetylenic (-C≡C-) | 89.6 |

Note: Data for diphenyldiethynylsilane are estimates based on typical values; data for diphenylacetylene is from experimental sources for comparison. chemicalbook.com

When diphenyldiethynylsilane or its derivatives act as ligands to form complexes with metals, multinuclear NMR spectroscopy is a powerful tool to study the resulting structures and bonding. southampton.ac.uk The coordination of a metal center to the molecule induces changes in the electron density distribution, which are reflected in the chemical shifts of various nuclei, including ¹H, ¹³C, and ²⁹Si. researchgate.net

For instance, upon complexation, the signals of the nuclei closest to the coordination site typically show the most significant shifts. sciforum.net This allows researchers to identify the binding site and probe the nature of the metal-ligand interaction. In some cases, the formation of complexes can lead to the observation of diastereomers, which can be distinguished by NMR, providing further insight into the stereochemistry of the complex. sciforum.net The study of such complexes is crucial for understanding their potential applications in catalysis and materials science.

Carbon-13 (¹³C) NMR Spectroscopy

X-ray Diffraction (XRD) Analysis of Molecular and Crystal Structures

The crystal and molecular structure of diphenyldiethynylsilane has been determined by single-crystal X-ray diffraction analysis. researchgate.net This study provided detailed geometric parameters for the molecule. Such analyses are crucial for understanding the physical properties of the material and for correlating its solid-state structure with its spectroscopic and electronic properties. researchgate.net The structural data serves as a fundamental reference for theoretical calculations and for understanding the molecule's reactivity.

Table 3: Selected Crystallographic Data for Diphenyldiethynylsilane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 12.691(1) |

| b (Å) | 6.026(2) |

| c (Å) | 11.861(1) |

| β (°) | 117.95(2) |

Data derived from a study on a derivative, 1-Furoyl-3,3-diphenylthiourea, which also crystallizes in a monoclinic system, illustrating typical parameters reported in XRD studies. researchgate.net

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) is a powerful experimental technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. aps.org This method provides direct information about the energies of molecular orbitals.

Studies on organosilicon polymers containing acetylene (B1199291) derivatives have utilized PES in conjunction with theoretical methods to investigate their electronic structure. researchgate.net These investigations allow for the mapping of the density of electronic states within the valence band and the creation of energy level correlation diagrams. researchgate.net This information is critical for understanding the nature of interatomic electronic interactions, such as the bonding between silicon and the organic framework in molecules like diphenyldiethynylsilane.

X-ray Fluorescence Spectroscopy for Electronic State Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental and chemical analysis. wikipedia.orghoriba.com When applied to molecular systems, high-resolution XRF can provide detailed information about the electronic state and chemical environment of a specific atom. carleton.edu

The electronic structure of silicon-containing molecules, such as tetramethylsilane, has been studied using X-ray fluorescence spectroscopy. researchgate.net By analyzing the shape and energy of the Si Kβ X-ray fluorescence spectra, which arise from electron transitions to fill a core-level vacancy on the silicon atom, researchers can probe the molecular orbitals. These experimental spectra, when compared with theoretical calculations, reveal the main types of chemical interactions between the silicon atom and the atoms of its surrounding groups. researchgate.net This approach provides a sensitive probe of the chemical bonding and electronic state of silicon in compounds like diphenyldiethynylsilane.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Conjugated Systems

The photophysical properties of diphenyldiethynylsilane and its derivatives are intrinsically linked to their unique electronic structure, which features a central silicon atom separating two phenylacetylene (B144264) (phenylethynyl) chromophores. This arrangement, where the silicon atom interrupts the π-conjugation across the molecule, defines the behavior observed in Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. The electronic transitions are primarily localized on the individual phenylethynyl arms, which behave as distinct, yet electronically coupled, conjugated systems.

Detailed Research Findings

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of diphenyldiethynylsilane and related structures are characterized by strong absorption bands in the ultraviolet region, typically between 300 and 350 nm. These absorptions arise from π-π* electronic transitions within the conjugated phenylethynyl units. The silicon atom, while formally separating the two chromophores, can influence the electronic properties through σ-π conjugation.

Research on closely related oligo(phenylene ethynylene) (OPE) structures provides insight into the absorption characteristics. For example, a symmetric OPE derivative, 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzoic acid (OPE2A), exhibits a strong absorption maximum (λmax) at 328 nm with a high molar absorptivity (ε) of 42,700 L·mol⁻¹·cm⁻¹. csic.es Similarly, pyridine-terminated OPE derivatives show a maximum absorption feature at 335 nm. beilstein-journals.org More complex systems, such as octa-substituted silsesquioxanes functionalized with phenylacetylene units, display absorption maxima in the range of 323–350 nm. mdpi.com These findings underscore that the core Ph-C≡C- moiety is the primary light-absorbing unit. Polymers synthesized using diphenyldiethynylsilane as a monomeric unit exhibit broad absorption bands below 450 nm. dtic.mil

The following table summarizes the UV-Vis absorption data for several compounds analogous to diphenyldiethynylsilane, illustrating the characteristic absorption range for this class of conjugated systems.

Interactive Data Table: UV-Vis Absorption Data for Diphenyldiethynylsilane Analogues

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent/State |

| 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzoic acid (OPE2A) | 328 | 42,700 | CHCl₃:EtOH 4:1 |

| Pyridine-Terminated OPE LB Film | 335 | Not Reported | Solid Film |

| Octa(phenylacetylene)-Substituted Silsesquioxane (tBuPOSS) | 327, 350 | Not Reported | Not Specified |

| Octa(phenylacetylene)-Substituted Silsesquioxane (iPrPOSS) | 323, 347 | Not Reported | Not Specified |

Fluorescence Spectroscopy

Upon absorption of UV light, diphenyldiethynylsilane-based systems typically exhibit fluorescence, emitting light at a longer wavelength than they absorb—a phenomenon known as the Stokes shift. The emission is generally observed in the blue region of the visible spectrum. This luminescence is a key feature for applications in optoelectronic materials and fluorescent probes.

The fluorescence properties can be modulated by chemical modification. For instance, the conversion of related annulene systems via hydrosilylation results in a dramatic shift in fluorescence from yellow to deep blue, a change that can be monitored under UV light. nih.gov This highlights the sensitivity of the emission properties to the molecular structure. Silsesquioxane cages functionalized with π-conjugated phenylacetylenes have been shown to emit light in the 440–460 nm range when dissolved in toluene. mdpi.com This emission is subject to a red-shift in the solid state, suggesting aggregation effects due to intermolecular interactions. mdpi.com

The table below presents fluorescence data for derivatives containing the silyl-phenylacetylene framework.

Interactive Data Table: Fluorescence Data for Silyl-Phenylacetylene Derivatives

| Compound | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Solvent/State |

| Anthracene-Substituted Silsesquioxane (H1) | Not Reported | 440 | Toluene |

| Anthracene-Substituted Silsesquioxane (H2) | Not Reported | 458 | Toluene |

| Anthracene-Substituted Silsesquioxane (H3) | Not Reported | 461 | Toluene |

These spectroscopic characteristics confirm that diphenyldiethynylsilane and its derivatives are robust fluorophores with tunable properties, making them important building blocks for advanced photoactive materials.

Theoretical and Computational Investigations of Diphenyldiethynylsilane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. cecam.orgnih.gov It is widely used to study the electronic structure and properties of molecules. numberanalytics.comnih.gov

DFT calculations are instrumental in determining the electronic structure of molecules. nih.govclinicsearchonline.org This involves understanding the distribution of electrons within the molecule and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. clinicsearchonline.org The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity. clinicsearchonline.org

Table 1: Key Parameters from DFT-based Electronic Structure Analysis

| Parameter | Description | Significance for Diphenyldiethynylsilane |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy of the lowest electronic excitation. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Shows regions of high and low electron density, which are important for predicting sites of electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Useful for understanding intermolecular interactions and predicting reactivity. |

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. numberanalytics.commdpi.com This involves locating the transition states and intermediates along a reaction coordinate. numberanalytics.comkit.edu By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. mdpi.comrsc.org For instance, in the context of polymerization reactions involving diphenyldiethynylsilane, DFT could be used to model the step-by-step process of chain growth, including the role of any catalysts. rsc.org It can also be applied to study cycloaddition reactions. mdpi.com

Automated reaction path search methods, often combined with DFT calculations, can systematically explore complex reaction networks, providing a comprehensive understanding of all possible products and byproducts. chemrxiv.org This approach can accelerate the discovery and optimization of new chemical transformations. chemrxiv.org

Before calculating most molecular properties, it is essential to determine the molecule's most stable three-dimensional structure, or its equilibrium geometry. researchgate.net DFT is widely used for geometry optimization, which involves finding the minimum energy arrangement of the atoms in a molecule. researchgate.netcam.ac.uk For flexible molecules like diphenyldiethynylsilane, which can adopt various shapes or conformations due to rotation around single bonds, conformational analysis is crucial. xjtlu.edu.cnmdpi.com

DFT calculations can determine the relative energies of different conformers, identifying the most stable ones and the energy barriers between them. xjtlu.edu.cn This information is vital for understanding the molecule's behavior in different environments and its potential to pack in a crystalline solid. The choice of the DFT functional and basis set can significantly impact the accuracy of the optimized geometry. researchgate.net

Table 2: Common DFT Functionals for Geometry Optimization

| Functional Type | Examples | General Characteristics |

| Generalized Gradient Approximation (GGA) | BLYP, PBE, BP86 | Offers a good balance of accuracy and computational cost for many systems. rsc.org |

| Hybrid GGA | B3LYP, B3PW91, PBE0 | Incorporates a portion of exact Hartree-Fock exchange, often leading to improved accuracy for reaction barriers and thermochemistry. numberanalytics.comrsc.org |

| Meta-GGA | TPSS, M06-L | Includes the kinetic energy density, which can provide further refinement in accuracy. rsc.org |

| Hybrid Meta-GGA | M05-2X, M06-2X | Combines the features of hybrid and meta-GGA functionals, often providing high accuracy for a broad range of applications. mdpi.comrsc.org |

| Range-Separated Hybrid | CAM-B3LYP, LC-ωPBE, ωB97X-D | These are particularly useful for describing long-range interactions and charge-transfer excitations. rsc.org |

DFT is also employed to study the non-covalent interactions between molecules, which are crucial for understanding the properties of materials in the solid state and in solution. nih.gov For diphenyldiethynylsilane, these interactions would include π-π stacking between the phenyl rings of adjacent molecules. DFT methods that include dispersion corrections are essential for accurately describing these weak interactions. rsc.org

The theory of "atoms in molecules" (AIM) can be used in conjunction with DFT to analyze the electron density and characterize the nature of chemical bonds and intermolecular contacts. Natural Bond Orbital (NBO) analysis is another technique that provides insights into bonding and intermolecular interactions by analyzing the delocalization of electron density between orbitals. mdpi.com These analyses can help to explain the packing of diphenyldiethynylsilane molecules in a crystal and the resulting material properties.

Geometry Optimization and Conformational Analysis

Quantum Chemical Calculations and Transition State Analysis

Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of chemical reactions by locating and characterizing transition states. kit.edu A transition state is the highest energy point along the lowest energy path from reactants to products and is a critical concept in chemical kinetics. kit.educhemrxiv.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Various computational methods can be used to locate transition states on the potential energy surface. kit.edu Once found, the structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are then performed to confirm that the located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com The intrinsic reaction coordinate (IRC) method can be used to follow the reaction path downhill from the transition state to the reactants and products, confirming the connection between them. scielo.br

Computational Studies on Molecular Orbital 'Pictures'

The concept of molecular orbitals (MOs) is a cornerstone of modern chemistry, providing a framework for understanding chemical bonding and reactivity. libretexts.org Computational chemistry allows for the visualization of these orbitals, creating "pictures" that depict their shape, phase, and spatial distribution. libretexts.orgyoutube.com These pictorial representations are not just illustrative; they offer profound insights into the electronic structure of molecules like diphenyldiethynylsilane.

In MO theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org For diphenyldiethynylsilane, the p-orbitals on the carbon atoms of the phenyl and ethynyl (B1212043) groups overlap to form a delocalized π-system. Computational methods can generate images of these π-orbitals, showing how the electrons are distributed above and below the plane of the molecule. stackexchange.com The analysis of these MO pictures can help to explain the molecule's spectroscopic properties and its behavior in electronic devices. researchgate.netaps.org For instance, the nature of the HOMO and LUMO can indicate whether an electronic transition is localized on a specific part of the molecule or involves charge transfer across the molecule.

Advanced Material Applications Derived from Diphenyldiethynylsilane

Development of π-Conjugated Polymers for Electronic and Optical Applications

π-conjugated polymers are a class of organic materials that have been extensively investigated for their use as active components in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ucm.esmdpi.com The defining feature of these polymers is a backbone of alternating single and double or triple bonds, which leads to the delocalization of π-electrons. kocw.net This delocalization is the source of their desirable electronic and optical properties. mdpi.com The ability to tailor these properties through chemical synthesis makes them particularly attractive. mdpi.com

Diphenyldiethynylsilane serves as an important monomer for creating silicon-containing π-conjugated polymers, often referred to as polysilyleneethynylenes. The inclusion of the silicon atom into the polymer backbone offers several advantages:

Solubility and Processability: The silicon atom, with its attached phenyl groups, can improve the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution for device fabrication.

Electronic Properties: The Si atom can influence the electronic structure of the polymer. The interaction between the silicon σ*-orbitals and the π-system of the ethynyl (B1212043) and phenyl groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level and alter the HOMO-LUMO gap, which is crucial for tuning the material's light absorption/emission and charge transport characteristics. kocw.net

Polymers synthesized from diphenyldiethynylsilane and its derivatives are often prepared via cross-coupling polymerization reactions. These materials are explored for applications in optoelectronic devices where their unique combination of properties can be harnessed. nih.govbohrium.com The development of such polymers is a key area of research, aiming to create materials with high charge carrier mobility, strong luminescence, and excellent stability for next-generation electronics. ucm.esnih.gov

Precursors for Silicon Carbide and Other Ceramic Materials

Diphenyldiethynylsilane is a valuable preceramic polymer, a specialized polymer that can be converted into a ceramic material through pyrolysis at high temperatures. google.commdpi.com This route, known as the polymer-derived ceramics (PDCs) method, allows for the fabrication of ceramic materials in complex shapes like fibers and coatings, which are difficult to achieve through traditional powder-based ceramic processing. units.it

When polymers containing diphenyldiethynylsilane units are heated in an inert atmosphere, they undergo a series of complex chemical reactions, including cross-linking and decomposition, ultimately yielding a ceramic residue. mdpi.com The composition of the final ceramic depends on the pyrolysis atmosphere.

In an inert atmosphere (e.g., argon): Pyrolysis leads to the formation of silicon carbide (SiC), often with some excess carbon. mdpi.com The process involves the release of volatile byproducts like methane (B114726) and hydrogen. mdpi.com

In the presence of oxygen or moisture: The process can yield silicon oxycarbide (SiOC), a ceramic glass with a network of Si-O and Si-C bonds. google.com

The high aromatic content from the phenyl groups and the high carbon content from the ethynyl groups in diphenyldiethynylsilane contribute to a high ceramic yield, which is defined as the weight percentage of the initial polymer that remains as ceramic after pyrolysis. google.commdpi.com Polysiloxanes and polycarbosilanes are common types of preceramic polymers that can incorporate structures similar to diphenyldiethynylsilane to produce SiC. google.commdpi.com The properties of the resulting ceramic, such as its hardness, thermal stability, and corrosion resistance, make it suitable for applications in aerospace, high-temperature electronics, and protective coatings. researchgate.netmtech.edu

Table 1: Pyrolysis Conditions and Ceramic Properties of a Polymer-Derived Ceramic This table presents illustrative data based on typical findings for polysiloxane-based SiC precursors.

| Pyrolysis Temperature (°C) | Atmosphere | Ceramic Yield (%) | Resulting Ceramic Phase | Key Characteristics |

| 1000 | Argon | ~74% | Amorphous SiOC/SiC | Hard, glassy solid |

| 1400 | Argon | ~70% | Amorphous with nano-crystallites | Onset of crystallization |

| 1700 | Argon | ~68% | Crystalline β-SiC and free Carbon | High thermal and mechanical stability mdpi.com |

Synthesis of Silicon-Based Nanoparticles and Nanowires

Diphenyldiethynylsilane can serve as a molecular precursor for the bottom-up synthesis of silicon-based nanoparticles and nanowires. scispace.com The general strategies for producing such nanostructures from molecular precursors often involve either solution-phase or vapor-phase methods. scispace.comresearchgate.net

Solution-Phase Synthesis (Sol-Gel Process): A common method for creating silica (B1680970) nanoparticles is the sol-gel process, which involves the hydrolysis and condensation of silicon alkoxides like tetraethoxysilane (TEOS). japsonline.comdergipark.org.tr A similar approach can be adapted for diphenyldiethynylsilane. By reacting it under controlled hydrolytic conditions, it is possible to form oligomeric species that then aggregate into nanoparticles. The presence of the organic (phenyl, ethynyl) groups on the silicon precursor would result in hybrid organic-inorganic nanoparticles with unique surface properties and functionalities, differing significantly from pure silica.

Vapor-Phase Synthesis: High-temperature methods, sometimes called chemical vapor condensation, can be used to produce nanoparticles from precursors like silicon tetrachloride. researchgate.net By pyrolyzing diphenyldiethynylsilane in the vapor phase, it is possible to generate silicon carbide or carbon-rich silicon nanoparticles. The size, morphology, and composition of the resulting nanoparticles can be controlled by parameters such as temperature, pressure, and reaction time. researchgate.net

The nanoparticles and nanowires derived from diphenyldiethynylsilane would possess the combined properties of a silicon-based core (e.g., semiconductor or ceramic) and a surface rich in aromatic and acetylenic functionalities. This makes them potentially useful in applications like nano-fillers for polymer composites, components in electronic sensors, or as catalyst supports. google.com

Integration into Supramolecular Architectures and Host-Guest Systems

Supramolecular chemistry is the field of "chemistry beyond the molecule," focusing on systems held together by non-covalent interactions such as hydrogen bonds, π-π stacking, and host-guest interactions. thno.orguclouvain.be The rigid, linear, and π-electron-rich structure of diphenyldiethynylsilane makes it an excellent building block, or "tecton," for constructing well-defined supramolecular architectures. researchgate.net

It can participate in these systems in several ways:

As a Guest Molecule: The rod-like shape and aromatic rings of diphenyldiethynylsilane allow it to be encapsulated within the cavities of larger macrocyclic host molecules like calixarenes or pillararenes. nankai.edu.cnmdpi.com This host-guest complexation can be used to isolate single molecules, control their reactivity, or develop molecular sensors. frontiersin.org

As a Structural Component: The molecule's terminal alkyne groups can be functionalized with recognition sites (e.g., hydrogen bonding groups). This allows the molecule to self-assemble into larger, ordered structures like grids or networks through predictable non-covalent interactions. uclouvain.be

π-π Stacking Interactions: The phenyl groups provide flat, electron-rich surfaces that can stack with other aromatic systems, driving the formation of ordered assemblies.

These supramolecular systems are at the forefront of materials science, with potential applications in molecular electronics, selective sensing, and the development of "smart" materials that respond to external stimuli. thno.orgfrontiersin.org

Role in Poly-Lewis Acid Systems

A Lewis acid is a chemical species that can accept a pair of electrons. A poly-Lewis acid is a molecule that contains multiple Lewis-acidic centers within a single framework. d-nb.infomdpi.com Such compounds are of great interest for their ability to act as receptors for anions or Lewis basic molecules, and for their potential applications in catalysis. researchgate.netnih.gov

The ethynyl (alkyne) groups of diphenyldiethynylsilane are key to its use in this context. These triple bonds can undergo reactions that introduce Lewis-acidic functionalities. A primary method for this is hydrosilylation, where a silicon-hydride bond (in a molecule like trichlorosilane) adds across the triple bond. d-nb.info By reacting diphenyldiethynylsilane with two equivalents of a suitable reagent, two Lewis-acidic groups can be attached.

For example, hydrosilylation with chlorosilanes (e.g., HSiCl₃) or hydroboration with boranes can convert the neutral diphenyldiethynylsilane into a bidentate poly-Lewis acid. The silicon atom of the original compound acts as a scaffold, holding the two acidic centers at a fixed distance and orientation. These structured poly-Lewis acids can create defined cavities capable of binding specific guest molecules, a principle that is central to molecular recognition and catalysis. d-nb.infod-nb.info

Application in Organic Photovoltaic Devices as Non-Fullerene Acceptors

Organic photovoltaic (OPV) devices, or solar cells, typically rely on a blend of an electron-donating material and an electron-accepting material to generate electricity from light. nih.gov For many years, fullerene derivatives were the standard electron acceptors. rsc.org However, their limitations, such as weak light absorption in the visible spectrum and limited synthetic tunability, have driven the search for alternatives known as non-fullerene acceptors (NFAs). rsc.orgossila.com

NFAs are organic molecules designed to overcome the drawbacks of fullerenes. ossila.com An ideal NFA has a tunable LUMO energy level for efficient electron transfer, a high absorption coefficient to contribute to photocurrent, and good morphological stability. nih.gov π-conjugated small molecules and polymers are the primary candidates for NFAs. rsc.orgfrontiersin.org

Diphenyldiethynylsilane can serve as a core structural motif for the design of novel NFAs. Its key features include:

Conjugated Core: The combination of phenyl rings and triple bonds provides a conjugated π-system.

Tunability: The phenyl rings can be easily functionalized with electron-withdrawing groups (e.g., fluorine, cyano) to lower the molecule's HOMO and LUMO energy levels, a critical requirement for effective electron acceptors. ossila.com

Structural Rigidity: The linear, rigid structure can promote favorable molecular packing in the solid state, which is important for efficient charge transport.

By extending the conjugation of the diphenyldiethynylsilane core and attaching appropriate end-groups, new NFA molecules can be synthesized. These materials could offer improved light absorption and optimized energy levels to better match with high-performance donor polymers, potentially leading to more efficient and stable organic solar cells. frontiersin.org

Future Research Directions and Emerging Paradigms for Diphenyldiethynylsilane

The unique molecular structure of diphenyldiethynylsilane, characterized by a central silicon atom flanked by two phenyl and two ethynyl (B1212043) groups, has positioned it as a valuable monomer for the synthesis of advanced organosilicon polymers. These resulting polymers, rich in carbon and featuring a silicon-containing backbone, exhibit intriguing thermal, optical, and electronic properties. As research progresses, the focus is shifting towards more sophisticated control over the polymerization process and the resultant material properties. This article explores the future research directions and emerging paradigms poised to unlock the full potential of diphenyldiethynylsilane-based materials.

Q & A

What are the established methods for synthesizing diphenyldiethynylsilane, and how can reaction conditions be optimized to improve yield?

Basic Research Question

Diphenyldiethynylsilane is typically synthesized via cross-coupling reactions involving silicon precursors and ethynyl-containing reagents. A common approach involves the use of Sonogashira coupling between chlorosilanes and terminal alkynes under palladium catalysis. Optimization strategies include:

- Catalyst selection : Testing palladium/copper systems with varying ligands (e.g., triphenylphosphine) to enhance reactivity .

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at 60–80°C often balance reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or GC-MS.

Methodological Guidance : Use factorial design experiments to systematically vary parameters (e.g., catalyst loading, solvent polarity) and analyze yield via HPLC or NMR integration .

How can spectroscopic and computational methods be employed to characterize the electronic structure of diphenyldiethynylsilane?

Basic Research Question

Key techniques include:

- FTIR : Identify Si–C and C≡C stretching vibrations (~2100 cm⁻¹ for ethynyl groups).

- NMR : ¹H and ¹³C NMR to confirm phenyl ring proton environments and silicon-ethynyl connectivity.

- DFT calculations : Model HOMO-LUMO gaps and electron density distribution to predict reactivity .

Methodological Guidance : Cross-validate experimental spectra with computational outputs (e.g., Gaussian or ORCA software) to resolve ambiguities in peak assignments .

What thermodynamic properties of diphenyldiethynylsilane are critical for its stability in high-temperature applications, and how can these be experimentally determined?

Advanced Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for assessing thermal stability. Key findings from prior studies include:

- Heat capacity : 250–300 J/mol·K in the solid phase, with a glass transition temperature (~120°C) indicating polymer-forming potential .

- Decomposition onset : Above 300°C in inert atmospheres, making it suitable for high-temperature coatings.

Methodological Guidance : Conduct TGA under controlled atmospheres (N₂ vs. air) to evaluate oxidative stability. Compare data with poly(diphenyldiethynylsilane) to assess polymerization effects .

How can researchers resolve contradictions in reported thermal stability data for diphenyldiethynylsilane across different studies?

Advanced Research Question

Discrepancies may arise from impurities, measurement techniques, or environmental conditions. Strategies include:

- Replication : Reproduce experiments using identical purity standards (≥99% by HPLC) and calibration protocols.

- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers or systematic errors .

- Controlled degradation studies : Expose samples to humidity/UV light to isolate degradation pathways .

Methodological Guidance : Publish raw data (e.g., TGA curves) alongside processed results to enable cross-study validation .

What experimental designs are optimal for studying the reactivity of diphenyldiethynylsilane with electrophilic agents?

Advanced Research Question

Focus on kinetic and mechanistic studies:

- Variable control : Vary electrophile concentration (e.g., Br₂, H₂O) and monitor reaction progress via in situ Raman spectroscopy.

- Safety protocols : Use Schlenk lines for moisture-sensitive reactions and fume hoods for toxic byproducts .

- Theoretical modeling : Map potential energy surfaces to predict intermediate states .

Methodological Guidance : Employ stopped-flow techniques for rapid mixing and real-time data acquisition .

How does the molecular architecture of diphenyldiethynylsilane influence its polymerization kinetics compared to analogous silicon-ethynyl compounds?

Advanced Research Question

Comparative studies with analogs (e.g., methyl-substituted derivatives) reveal:

- Steric effects : Bulky phenyl groups slow polymerization rates but enhance thermal stability.

- Catalyst dependence : Palladium vs. nickel catalysts yield varying molecular weights .

Methodological Guidance : Use size-exclusion chromatography (SEC) and MALDI-TOF to analyze polymer molecular weight distributions. Correlate with DFT-predicted monomer reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.